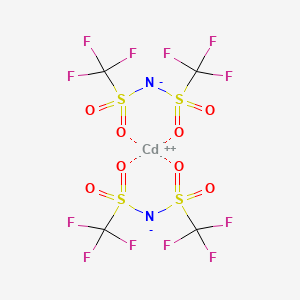
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) is a chemical compound that combines the bis(trifluoromethylsulfonyl)azanide anion with cadmium in a +2 oxidation state. This compound is known for its high thermal stability, chemical stability, and electrochemical stability. It is typically used in various industrial and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of bis(trifluoromethylsulfonyl)azanide;cadmium(2+) typically involves the reaction of bis(trifluoromethylsulfonyl)azanide with a cadmium salt. One common method is to react lithium bis(trifluoromethylsulfonyl)azanide with cadmium chloride in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of bis(trifluoromethylsulfonyl)azanide;cadmium(2+) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is typically produced in a dry, controlled environment to maintain its stability.
化学反応の分析
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxides and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where the bis(trifluoromethylsulfonyl)azanide anion is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce cadmium oxides, while substitution reactions can yield a variety of cadmium complexes with different ligands.
科学的研究の応用
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in catalytic processes and as an intermediate in the preparation of other cadmium compounds.
Biology: The compound is studied for its potential biological effects, including its interactions with biological molecules and its potential use in biomedical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use in medical treatments.
作用機序
The mechanism by which bis(trifluoromethylsulfonyl)azanide;cadmium(2+) exerts its effects involves its interaction with various molecular targets. The cadmium ion can coordinate with different ligands, affecting the structure and reactivity of the compound. The bis(trifluoromethylsulfonyl)azanide anion contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological interactions .
類似化合物との比較
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)imide: Similar in structure but with zinc instead of cadmium, this compound is used in similar applications but has different reactivity and stability profiles.
Lithium bis(trifluoromethylsulfonyl)imide: Used primarily in electrochemical applications, this compound has a different cation but shares the bis(trifluoromethylsulfonyl)azanide anion.
Bistriflimide: Known for its use in ionic liquids and as a non-coordinating anion, this compound has similar properties but different applications
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) is unique due to the presence of cadmium, which imparts specific reactivity and stability characteristics. Its combination of high thermal and chemical stability, along with its ability to participate in various chemical reactions, makes it valuable in both research and industrial applications.
特性
分子式 |
C4CdF12N2O8S4 |
|---|---|
分子量 |
672.7 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;cadmium(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Cd/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChIキー |
ATBBZJWWYAGYMA-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
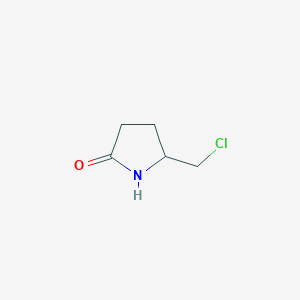
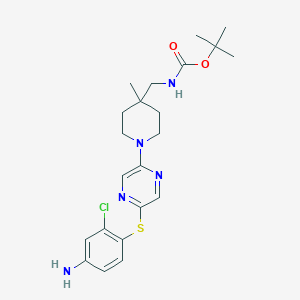

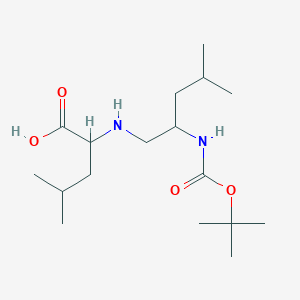
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)

![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
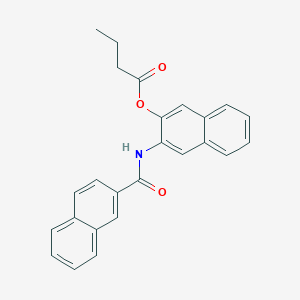
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)
![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)
